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molecular formula C12H16BrNO3S B8586718 Ethyl 4-(5-bromothiazol-2-YL)-4-hydroxycyclohexanecarboxylate

Ethyl 4-(5-bromothiazol-2-YL)-4-hydroxycyclohexanecarboxylate

Cat. No. B8586718
M. Wt: 334.23 g/mol
InChI Key: ZHWKJKPAYPYZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759366B2

Procedure details

The product of Step 1 (23.5 g, 92 mmol) was dissolved in DMF (94 mL) and then treated with NBS (19.66 g, 110 mmol) and stirred at RT for 10 hours. The reaction was then treated with Na2SO3 (5.8 g, 465 mmol) in H2O (150 mL) and then extracted with EtOAc (100 mL) and the oil was purified by flash chromatography on silica gel to afford ethyl 4-(5-bromo-1,3-thiazol-2-yl)-4-hydroxycyclohexanecarboxylate as an oil (31 g, 77 mmol), which was subjected to chiral chromatography to afford ethyl cis-4-(5-bromo-1,3-thiazol-2-yl)-4-hydroxycyclohexane-carboxylate as an oil (15 g, 33 mmol). MS ESI: [M+H]+ m/z 333.
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
solvent
Reaction Step One
Name
Quantity
19.66 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:13]2[S:14][CH:15]=[CH:16][N:17]=2)[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.C1C(=O)N([Br:25])C(=O)C1.[O-]S([O-])=O.[Na+].[Na+]>CN(C=O)C.O>[Br:25][C:15]1[S:14][C:13]([C:2]2([OH:1])[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]2)=[N:17][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
OC1(CCC(CC1)C(=O)OCC)C=1SC=CN1
Name
Quantity
94 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
19.66 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
5.8 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
the oil was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC1=CN=C(S1)C1(CCC(CC1)C(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 77 mmol
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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